molecular formula C21H28N2O2S B12683398 Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172470-01-8

Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No.: B12683398
CAS No.: 172470-01-8
M. Wt: 372.5 g/mol
InChI Key: ATELNWKCCCUOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a complex organic compound with a unique structure that combines elements of heptanamide and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- typically involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles. Acidic or basic catalysts are often required to facilitate these reactions . For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo

Properties

CAS No.

172470-01-8

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]heptanamide

InChI

InChI=1S/C21H28N2O2S/c1-5-6-7-8-9-18(24)23-19-20(16(4)13-22-21(19)25)26-17-11-14(2)10-15(3)12-17/h10-13H,5-9H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

ATELNWKCCCUOGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=C(C(=CNC1=O)C)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.